

The Versatile Scaffold: 4-((2-Pyridinylmethyl)amino)benzoic Acid in Drug Discovery

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Compound of Interest

	4-((2-
Compound Name:	Pyridinylmethyl)amino)benzoic
	acid

Cat. No.: B182430

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Application Note & Protocols

Introduction:

The **4-((2-pyridinylmethyl)amino)benzoic acid** scaffold is a valuable building block for the synthesis of diverse compound libraries in drug discovery. This structural motif, combining a flexible pyridinylmethylamine linker with a rigid para-aminobenzoic acid (PABA) core, offers opportunities for substitution and modification to explore a wide chemical space and interact with various biological targets. While specific data for the parent compound, **4-((2-pyridinylmethyl)amino)benzoic acid**, is limited in publicly available research, numerous analogs incorporating the N-(pyridin-2-ylmethyl)amino moiety have demonstrated significant potential across multiple therapeutic areas, including as enzyme inhibitors and antimicrobial agents. This document provides an overview of the applications of this scaffold, along with representative protocols for the synthesis and biological evaluation of its derivatives, based on published research on closely related compounds.

Key Applications in Drug Discovery

Derivatives of the **4-((2-pyridinylmethyl)amino)benzoic acid** scaffold have shown promise in targeting a range of biological pathways implicated in various diseases. The inherent features

of this scaffold, such as its hydrogen bond donors and acceptors, aromatic rings for π -stacking interactions, and the conformational flexibility of the linker, contribute to its ability to bind to diverse protein targets.

Enzyme Inhibition: A prominent application of this scaffold is in the development of enzyme inhibitors. The pyridinylmethylamino moiety can interact with the active sites of various enzymes. For instance, analogs have been investigated as:

- **Glycine Transporter 1 (GlyT1) Inhibitors:** N-{{1-(propylsulfonyl)-4-pyridin-2-yl}piperidin-4-yl}methyl}-benzamides have been identified as potent and selective GlyT1 inhibitors, which are of interest for treating schizophrenia[1].
- **Urate Transporter 1 (URAT-1) Inhibitors:** A series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids were synthesized and evaluated as URAT-1 inhibitors for the potential treatment of hyperuricemic nephropathy[2].
- **Kinase Inhibitors:** The N-pyridinyl amide scaffold has been utilized in the design of potent PIM kinase inhibitors for acute myeloid leukemia[3]. Additionally, N-(1,3-thiazol-2-yl)pyridin-2-amines have been developed as potent inhibitors of KDR kinase[4].

Antimicrobial Activity: The PABA backbone is a well-known component of antimicrobial agents, and its derivatives continue to be explored for this purpose. The addition of the pyridinylmethylamino group can enhance the antimicrobial spectrum and potency. For example, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have shown potent anti-mycobacterial activity[5].

Data Presentation

The following tables summarize quantitative data for representative analogs of **4-((2-pyridinylmethyl)amino)benzoic acid**, demonstrating their biological activities.

Table 1: Enzyme Inhibition Data for Analogs

Compound/Analog Class	Target Enzyme	IC50 Value	Reference
N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides	GlyT1	Potent	[1]
2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids (e.g., Compound 18)	URAT-1	3.36 μM	[2]
N-(pyridin-3-yl)benzamides	CYP11B2	53-166 nM	[6]
FD1024 (N-pyridinyl amide scaffold)	PIM kinase	Potent	[3]
N-(1,3-thiazol-2-yl)pyridin-2-amines	KDR kinase	Potent	[4]

Table 2: Antimicrobial Activity Data for Analogs

Compound/Analog Class	Target Organism	MIC Value	Reference
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines	Mycobacterium tuberculosis	Potent	[5]
N,N-disubstituted 2-aminobenzothiazoles (related scaffold)	Staphylococcus aureus	2.9 μ M	[7]
Schiff bases of p-amino benzoic acid	S. aureus, B. subtilis, E. coli	1.82 - 2.11 μ M/ml	[8]
1-phenyl-5-oxopyrrolidine derivatives with benzimidazole and azole moieties	Listeria monocytogenes	15.62 μ g/mL	[9]

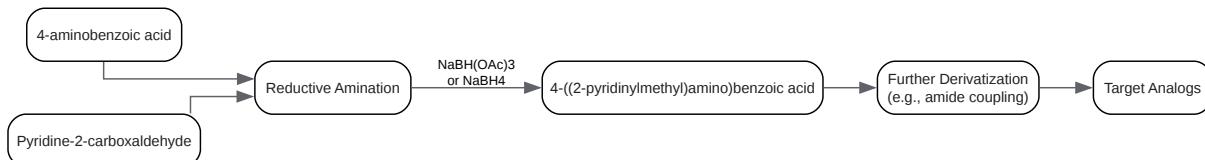
Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of **4-((2-pyridinylmethyl)amino)benzoic acid**, based on methodologies reported for analogous compounds.

Protocol 1: General Synthesis of N-(Pyridin-2-ylmethyl)aminobenzoic Acid Derivatives

This protocol describes a general method for the synthesis of the target scaffold via reductive amination.

Workflow for Synthesis:



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Caption: General synthetic workflow for **4-((2-pyridinylmethyl)amino)benzoic acid** and its derivatives.

Materials:

- 4-aminobenzoic acid
- Pyridine-2-carboxaldehyde
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium borohydride (NaBH_4)
- Dichloromethane (DCM) or Methanol (MeOH)
- Acetic acid (catalytic amount, if using $\text{NaBH}(\text{OAc})_3$)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

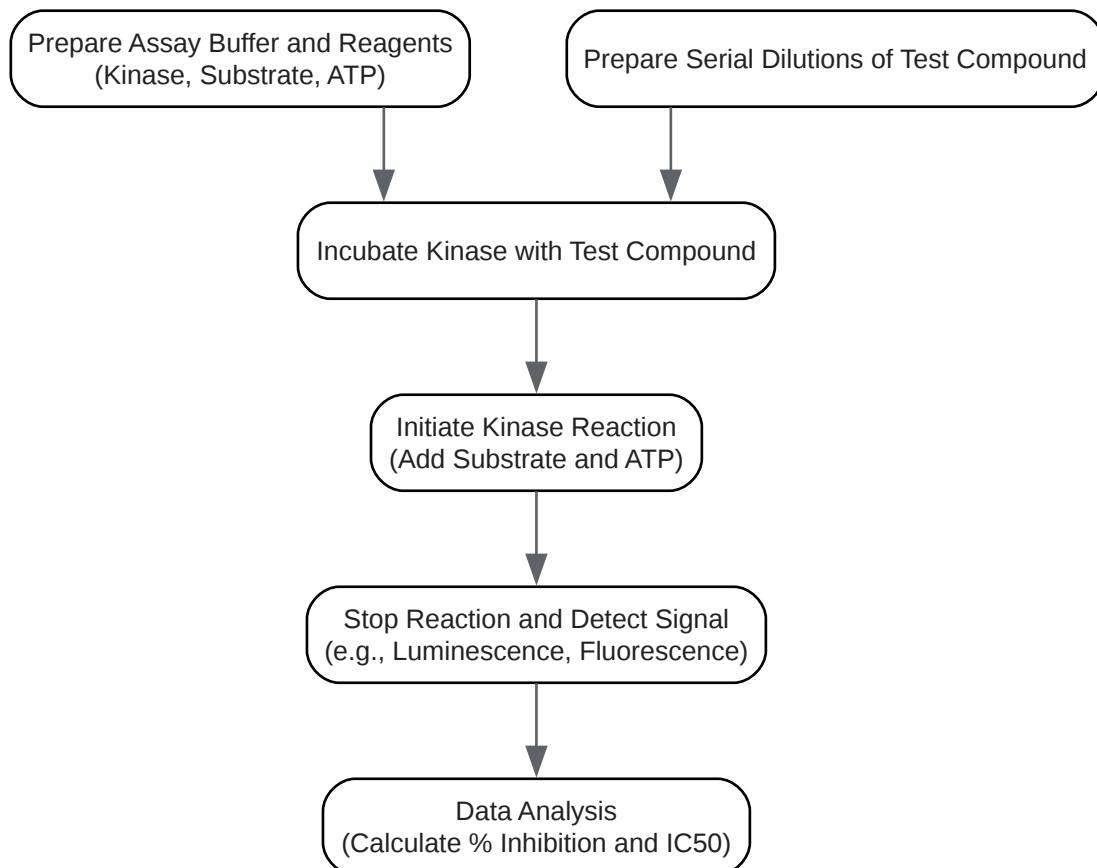
- Dissolve 4-aminobenzoic acid (1 equivalent) and pyridine-2-carboxaldehyde (1.1 equivalents) in DCM or MeOH.
- If using $\text{NaBH}(\text{OAc})_3$, add a catalytic amount of acetic acid.

- Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. If using NaBH₄, cool the reaction to 0°C before addition.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired **4-((2-pyridinylmethyl)amino)benzoic acid**.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Workflow for Kinase Inhibition Assay:



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Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

- Recombinant target kinase
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Microplate reader

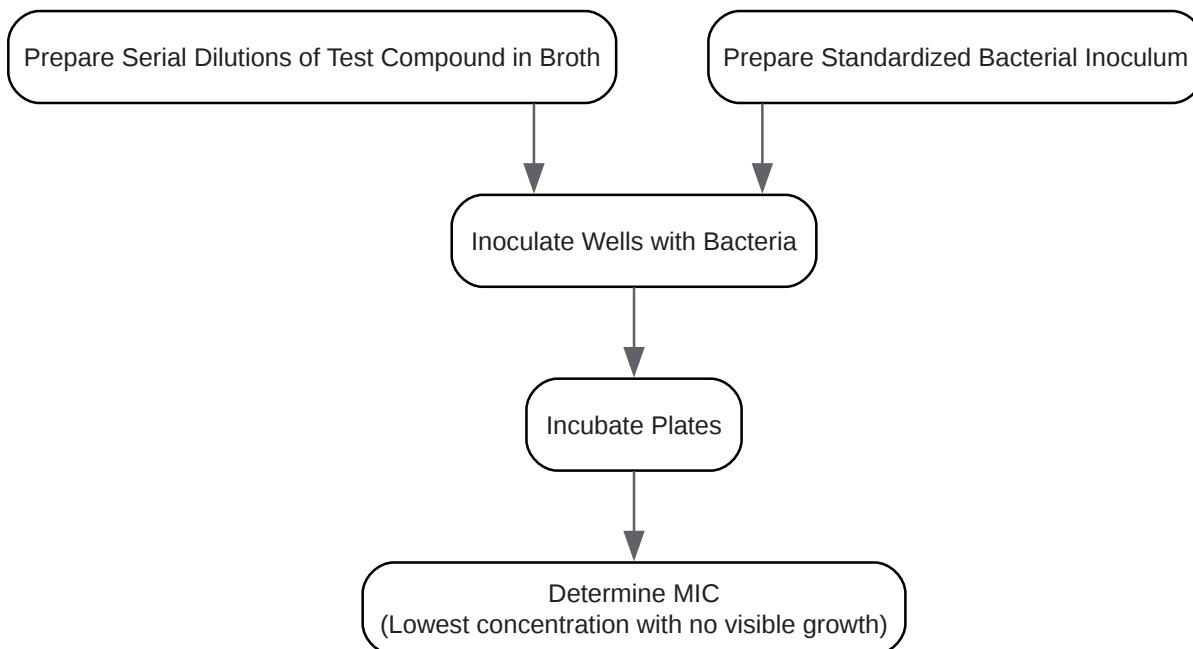
Procedure:

- Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the test compound in assay buffer to achieve a range of concentrations.
- In a microplate, add the diluted test compound and the recombinant kinase.
- Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Workflow for MIC Determination:



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

- Test compound dissolved in a suitable solvent (e.g., DMSO)
- Bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
- 96-well microtiter plates
- Spectrophotometer

Procedure:

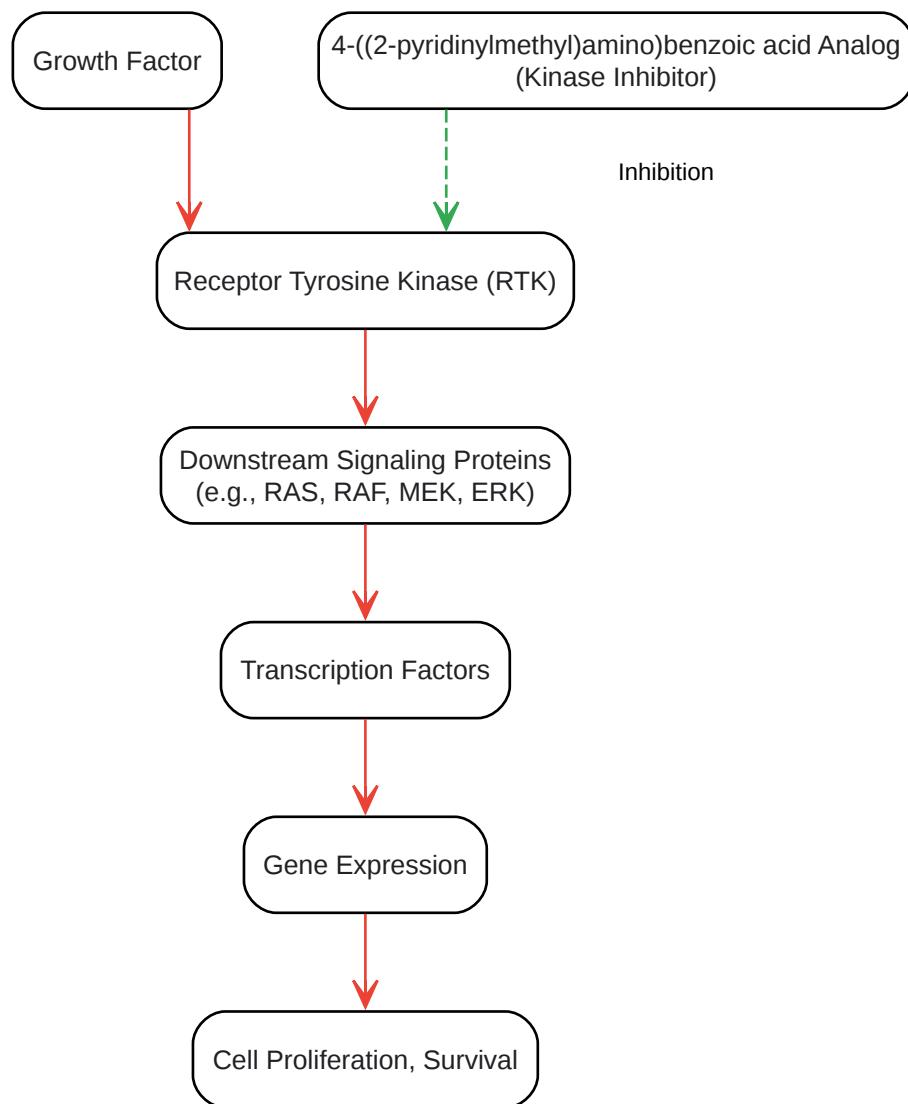
- Prepare a stock solution of the test compound.
- In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.

- Prepare a bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL).
- Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Logical Relationships

The diverse biological activities of **4-((2-pyridinylmethyl)amino)benzoic acid** analogs suggest their interaction with multiple signaling pathways. For instance, kinase inhibitors derived from this scaffold would modulate intracellular signaling cascades critical for cell proliferation, survival, and differentiation.

Example: Kinase Inhibitor Signaling Pathway

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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical analog.

Conclusion:

The **4-((2-pyridinylmethyl)amino)benzoic acid** scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the demonstrated biological activities of its analogs in diverse areas such as oncology, neuroscience, and infectious diseases highlight its potential in drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation therapeutics. Further exploration of the structure-activity

relationships within this chemical class will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

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